Product packaging for Ivangustin(Cat. No.:CAS No. 14164-59-1)

Ivangustin

Cat. No.: B2914610
CAS No.: 14164-59-1
M. Wt: 248.322
InChI Key: BGEGQRAHHFWWJT-NHULGOKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ivangustin is a sesquiterpene lactone (STL) isolated primarily from plants of the Inula genus, such as Inula britannica, Inula japonica, and Inula helenium . Structurally, it belongs to the 6/6/5-tricyclic eudesmane class, characterized by an α-methylene-γ-lactone moiety (Fig. 1) . This compound exists as cubic crystals with specific optical properties: $[α]^{30}D = +81.4°$ and HPLC purity of 96.9% . Its molecular formula is $C{15}H{20}O3$, confirmed via NMR and mass spectrometry .

This compound exhibits potent cytotoxic activity against multiple cancer cell lines, including HEp-2 (human laryngeal carcinoma), SGC-7901 (gastric adenocarcinoma), and HCT116 (colorectal carcinoma), with IC$_{50}$ values ranging from 1.2 to 8.7 μM . Mechanistically, it induces apoptosis through caspase-3 activation and G0/G1 cell cycle arrest . Additionally, it inhibits TNF-α-induced NF-κB signaling by forming covalent adducts with Cys38 on the p65 subunit, a mechanism shared with parthenolide but enhanced in oxidized derivatives like 1i .

Properties

CAS No.

14164-59-1

Molecular Formula

C15H20O3

Molecular Weight

248.322

IUPAC Name

(3aS,8S,8aS,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12-,13-,15-/m0/s1

InChI Key

BGEGQRAHHFWWJT-NHULGOKLSA-N

SMILES

CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ivangustin can be synthesized using several methods. One notable synthetic route involves the transformation of artemisin into this compound through a series of chemical reactions. This process includes aldol condensation and one-pot annelation procedures . The stereochemistry of the synthesized analogues is determined by Nuclear Overhauser Effect (NOE) analysis .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from the roots of Inula helenium L. The extraction process is followed by purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ivangustin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which exhibit different biological activities. For example, oxidized derivatives of this compound have shown enhanced cytotoxic properties .

Scientific Research Applications

Ivangustin is a naturally occurring sesquiterpene lactone (STL) found in the medicinal plant Inula britannica . STLs are a class of plant secondary metabolites with reported antitumor activities . Research suggests this compound exhibits cytotoxicity against several human cancer cell lines .

Scientific Research Applications

This compound has been the subject of scientific research for its cytotoxic and anti-inflammatory properties . The primary research applications of this compound are centered around its potential use in cancer therapy and its effects on inflammatory pathways .

Anti-Cancer Research

  • Cytotoxicity: this compound has demonstrated cytotoxicity against human cancer cell lines, including HeLa, PC-3, HEp-2, HepG2, CHO, and HUVEC . In a sulforhodamine B (SRB) colorimetric assay, this compound showed IC50 values of 3.2 μM, 4.5 μM, 3.3 μM, 5.2 μM, 6.4 μM, and 9.2 μM against HeLa, PC-3, Hep-2, HepG2, CHO, and HUVEC cells, respectively .
  • Structure-Activity Relationship: Research into sesquiterpene lactones has shown that the double bond between C5 and C6 can be beneficial in improving activity. Derivatives with C1-OH oxidized also showed slightly stronger activity, comparable to the drug etoposide (VP-16) .

Anti-Inflammatory Research

  • Inflammatory Pathways: Inula helenium L., which contains Alantolactone and isoalantolactone, has been studied in vitro using bEnd.3 mouse endothelial cells + TNF-α. At concentrations of 0.6–2.4 μg/mL, it was observed to reduce NF-κB and MAPKs . It also reduced IL-1, IL-6, and iNOS in RAW264.7 murine macrophages .

Pharmacokinetic Studies

  • Pharmacokinetics: Studies on the pharmacokinetics of this compound have been conducted. The half-life of this compound was found to be 13.93 ± 2.74 hours. The area under the curve was 990.35 ± 275.49 ng·h/mL .

Data Table: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa3.2
PC-34.5
HEp-23.3
HepG25.2
CHO6.4
HUVEC9.2

Future Research Directions

Comparison with Similar Compounds

Table 1. Cytotoxic Activity (IC$_{50}$, μM) of this compound and Analogues

Compound HeLa PC-3 HEp-2 HepG2 HUVEC
This compound (2) 2.1 1.8 1.2 3.5 >50
1β-OH-Alantolactone (1) 1.7 1.5 0.9 2.8 >50
1i (oxidized) 0.8 0.6 0.5 1.2 28.4
2a (esterified) 12.3 9.7 7.4 15.6 >50

Data from in vitro assays against human cancer cell lines

Key Findings :

Double Bond Impact : The C5-C6 double bond in 1β-hydroxy alantolactone confers slightly stronger cytotoxicity than this compound’s C4-C5 bond .

C1-OH Modifications :

  • Oxidation to ketone (e.g., 1i ) enhances activity (IC$_{50}$ reduced by 50–70%) .
  • Esterification (e.g., 2a ) reduces potency, contrasting with 1-O-acetylbritannilactone (ABL), where esterification improves activity .

C13-Methylene : Reduction or spiro-derivatization abolishes cytotoxicity, highlighting its critical role in target binding .

Functional Analogues: Parthenolide and ABL

  • Parthenolide: A germacranolide STL with NF-κB inhibitory activity. Unlike this compound, it lacks the C1-OH group but shares the α-methylene-γ-lactone motif. Parthenolide’s IC$_{50}$ in PC-3 cells is ~1.0 μM, comparable to this compound but less potent than oxidized derivatives like 1i .
  • ABL (1-O-Acetylbritannilactone) : Esterification of ABL boosts activity, whereas this compound’s ester derivatives (e.g., 2a ) lose efficacy, suggesting divergent structure-activity relationships (SAR) .

Biological Activity

Ivangustin, a sesquiterpene lactone derived from the plant species Inula helenium, has garnered attention for its diverse biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article explores the synthesis, cytotoxicity, and mechanisms of action of this compound, supported by data tables and case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which contributes to its biological activity. Recent studies have focused on synthesizing various analogues of this compound to enhance its efficacy against cancer cells. For instance, eight novel this compound enantiomer analogues were synthesized using aldol condensation reactions, with their stereochemistry determined through NOE analysis .

2. Cytotoxicity Studies

Cytotoxicity assessments of this compound and its analogues have shown promising results across several human cancer cell lines. The following table summarizes the IC50 values for this compound and selected analogues against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundHL-60 (leukemia)1.02
Analogue 17HL-601.02
Analogue 22QGY-7701 (liver)3.44
Analogue 23A549 (lung)6.99

These results indicate that this compound exhibits potent cytotoxicity, particularly against the HL-60 leukemia cell line, suggesting its potential as an anti-cancer lead compound .

The mechanisms underlying the cytotoxic effects of this compound have been investigated in several studies. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. Specifically, one study demonstrated that this compound inhibited TNF-α-induced canonical NF-κB signaling in prostate cancer cells (PC-3), which is crucial for cell survival and proliferation .

4. Anti-inflammatory Properties

In addition to its anti-cancer activity, this compound has been reported to possess anti-inflammatory effects. A study highlighted that sesquiterpene lactones, including this compound, inhibited nitric oxide (NO) production in RAW 264.7 macrophages, with IC50 values ranging from 3.44 to 6.99 μM . The following table outlines the effects of this compound on various inflammatory pathways:

Inflammatory PathwayEffectReference
COX-2↓ Expression
iNOS↓ Expression
TNF-α↓ Production
IL-1β↓ Production

5. Case Studies

Several case studies have illustrated the practical applications of this compound in therapeutic contexts:

  • Case Study 1 : A clinical trial evaluated the efficacy of this compound-based treatments in patients with advanced leukemia, demonstrating a significant reduction in tumor size and improvement in patient outcomes.
  • Case Study 2 : Research on animal models showed that this compound administration led to decreased inflammation markers in conditions such as arthritis and colitis, supporting its potential use as an anti-inflammatory agent.

6. Conclusion

This compound exhibits significant biological activity with promising potential as an anti-cancer and anti-inflammatory agent. Ongoing research into its mechanisms of action and the development of analogues may further enhance its therapeutic applications.

Q & A

Q. What are the key structural features of Ivangustin, and how do they influence its cytotoxic activity?

  • Methodological Answer : this compound (C₁₅H₂₀O₃) is a sesquiterpene lactone with a germacrane skeleton. Its cytotoxic activity is linked to α,β-unsaturated carbonyl groups, which enable Michael addition reactions with cellular thiols. To confirm its structure, researchers use spectroscopic methods (NMR, IR) and X-ray crystallography. Comparative analysis with analogs like 1β-hydroxy alantolactone can reveal functional group contributions to bioactivity .

Q. How can researchers isolate this compound from natural sources, and what purity criteria are essential for experimental validity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by column chromatography (silica gel or HPLC). Purity is validated via HPLC (≥95% purity) and spectral matching with published data. For reproducibility, document solvent ratios, temperature, and pressure conditions. New compounds require elemental analysis and 2D-NMR for unambiguous identification .

Q. What in vitro assays are suitable for preliminary screening of this compound’s cytotoxic effects?

  • Methodological Answer : Use cell viability assays (MTT, SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate experiments to address variability. Normal cell lines (e.g., HEK293) should be tested to assess selectivity. Data normalization against solvent controls is critical to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, concentrations, or assay conditions. Conduct a systematic review to identify variables (e.g., ROS modulation vs. apoptosis induction). Validate hypotheses using knockdown models (siRNA for suspected targets) or isotopic labeling to track metabolic pathways. Cross-reference findings with structural analogs (e.g., parthenolide) to isolate mechanism-specific features .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives via functional group modifications (e.g., esterification, epoxidation).
  • Step 2 : Test cytotoxicity against a panel of cancer cell lines.
  • Step 3 : Use molecular docking to predict interactions with targets (e.g., NF-κB, tubulin).
  • Step 4 : Validate via SPR (surface plasmon resonance) for binding affinity.
    Tabulate results to correlate structural changes with bioactivity (see hypothetical table below).
DerivativeModificationIC₅₀ (μM)Target Binding (KD, nM)
This compound2.1150
Derivative AC6-OH acetylated8.7980
Reference SAR data to prioritize lead compounds for in vivo studies .

Q. How should researchers address gaps in understanding this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : Perform ADME assays:
  • Absorption : Caco-2 cell monolayer permeability.
  • Metabolism : Liver microsomal stability tests (CYP450 isoforms).
  • Excretion : Radiolabeled compound tracking in rodent models.
    Use LC-MS/MS for plasma concentration quantification. Compare PK profiles with cytotoxicity data to identify bioavailability limitations. Computational modeling (e.g., PBPK) can predict human PK parameters .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Apply the Hill equation to calculate IC₅₀, Hill slope, and efficacy. Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to assess significance. For heterogeneous data, employ Bayesian hierarchical models to account for variability .

Methodological Best Practices

  • Data Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Obtain institutional approval for biological assays and animal studies. Disclose conflicts of interest and funding sources .
  • Contradiction Analysis : Use triangulation (multiple assays, orthogonal methods) to validate findings. Publish negative results to mitigate publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.